molecular formula C20H14ClFN2O2S B11548347 O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-fluorophenyl)carbamothioate

O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-fluorophenyl)carbamothioate

Cat. No.: B11548347
M. Wt: 400.9 g/mol
InChI Key: AILZDLGGAJSCHF-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is a complex organic compound that features both chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-3-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-3-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-CHLOROPHENYL)-3-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain cellular pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-3-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is unique due to its specific combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H14ClFN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

O-[3-[(4-chlorophenyl)carbamoyl]phenyl] N-(4-fluorophenyl)carbamothioate

InChI

InChI=1S/C20H14ClFN2O2S/c21-14-4-8-16(9-5-14)23-19(25)13-2-1-3-18(12-13)26-20(27)24-17-10-6-15(22)7-11-17/h1-12H,(H,23,25)(H,24,27)

InChI Key

AILZDLGGAJSCHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=S)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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